
Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- is a chiral organic compound with the molecular formula C9H12O. It is characterized by a cyclopentanone ring substituted with a methyl group and a propynyl group at the second carbon position. The (2R) configuration indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone as the core structure.
Alkylation: The cyclopentanone undergoes alkylation with a suitable methylating agent to introduce the methyl group at the second position.
Propargylation: The next step involves the introduction of the propynyl group through a propargylation reaction. This can be achieved using propargyl bromide in the presence of a base such as sodium hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer. This can be done using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution can also be employed to ensure the production of the desired enantiomer with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes, influencing their activity. The propynyl group can also participate in covalent bonding with target molecules, leading to the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2S)-: The (2S)-enantiomer of the compound, which has different stereochemistry.
Cyclopentanone, 2-methyl-2-(2-propynyl)-: The racemic mixture containing both (2R) and (2S) enantiomers.
Cyclopentanone, 2-methyl-2-(2-butynyl)-: A similar compound with a butynyl group instead of a propynyl group.
Uniqueness
Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- is unique due to its specific (2R) stereochemistry, which imparts distinct reactivity and interaction profiles compared to its (2S) counterpart and other similar compounds. This makes it valuable in applications requiring high enantioselectivity.
Eigenschaften
CAS-Nummer |
831170-17-3 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(2R)-2-methyl-2-prop-2-ynylcyclopentan-1-one |
InChI |
InChI=1S/C9H12O/c1-3-6-9(2)7-4-5-8(9)10/h1H,4-7H2,2H3/t9-/m0/s1 |
InChI-Schlüssel |
JHZJUKRIZZVTAL-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@]1(CCCC1=O)CC#C |
Kanonische SMILES |
CC1(CCCC1=O)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



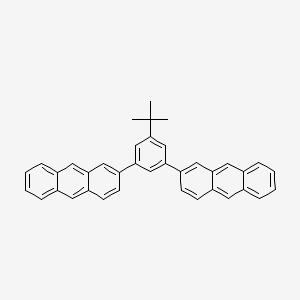
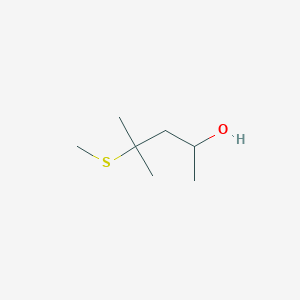
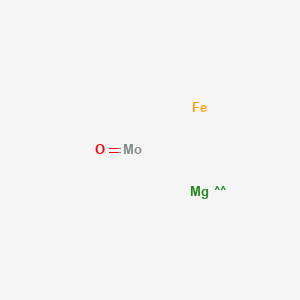
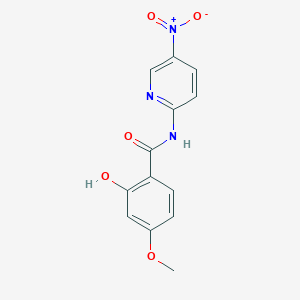
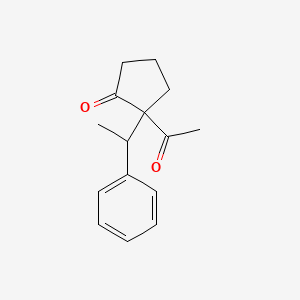
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)

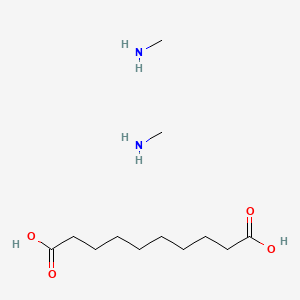
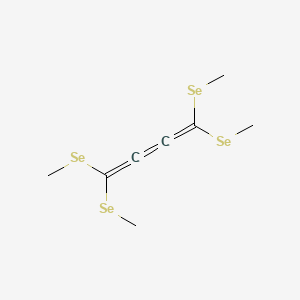

![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
